Tibolone 3-Dimethyl Ketal

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

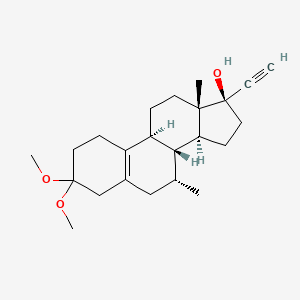

IUPAC Name |

(7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3/c1-6-22(24)11-9-19-20-15(2)13-16-14-23(25-4,26-5)12-8-17(16)18(20)7-10-21(19,22)3/h1,15,18-20,24H,7-14H2,2-5H3/t15-,18-,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELCQPZSOLYWMG-LADQHVHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCC(C2)(OC)OC)C3C1C4CCC(C4(CC3)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(CCC(C2)(OC)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858481 | |

| Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105186-33-2 | |

| Record name | (7α,17α)-3,3-Dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105186-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-Norpregn-5(10)-en-20-yn-17-ol, 3,3-dimethoxy-7-methyl-, (7α,17α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Tibolone 3-Dimethyl Ketal

An In-Depth Technical Guide to Tibolone 3-Dimethyl Ketal: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a critical intermediate in the synthesis of the synthetic steroid, Tibolone. The guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development and manufacturing. It details the physicochemical properties, a validated synthesis protocol, and methods for analytical characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a practical resource for understanding and utilizing this key chemical entity.

Introduction: The Strategic Importance of Intermediates in Tibolone Synthesis

Tibolone is a synthetic steroid hormone drug that exhibits weak estrogenic, progestogenic, and androgenic properties. It is primarily used for the treatment of climacteric symptoms in postmenopausal women and for the prevention of osteoporosis. The commercial viability and purity of the final Active Pharmaceutical Ingredient (API), Tibolone, are critically dependent on the efficiency and control of its multi-step synthesis.

In this context, chemical intermediates are not merely transitional molecules but are strategic checkpoints that dictate yield, impurity profiles, and overall process robustness. This compound, also known as (7α,17α)-17-hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one cyclic 3-(1,2-ethanediyl acetal), emerges as a pivotal intermediate. Its formation serves a crucial protective function. The ketone group at the C3 position of the steroid backbone is highly reactive. By converting it into a dimethyl ketal, it is temporarily "masked" or "protected" from reacting in subsequent steps, such as the introduction of other functional groups. This strategy of using protecting groups is fundamental in complex organic synthesis to ensure that reactions occur only at the desired locations on the molecule. The stability and selective removal of the ketal group are paramount to the success of the overall synthesis.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.

| Property | Value | Source |

| IUPAC Name | (7R,8R,9S,13S,14S,17S)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

| Molecular Formula | C23H32O3 | |

| Molecular Weight | 356.5 g/mol | |

| CAS Number | 54024-22-5 | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate; Insoluble in water. | N/A |

Synthesis and Manufacturing Workflow

The synthesis of Tibolone from its precursors involves a series of carefully controlled chemical reactions. The formation of the 3-Dimethyl Ketal is a key step that enables selective modifications elsewhere in the molecule.

Workflow Diagram: Synthesis of Tibolone

Caption: A simplified workflow for the synthesis of Tibolone, highlighting the protection-deprotection strategy involving the 3-Dimethyl Ketal intermediate.

Detailed Synthesis Protocol: Formation of this compound

This protocol describes the protection of the C3-ketone of a Tibolone precursor. The choice of ethylene glycol and an acid catalyst like p-toluenesulfonic acid is standard for forming a stable cyclic ketal.

Materials:

-

Tibolone Precursor (e.g., a derivative of 19-nortestosterone)

-

Ethylene Glycol (reagent grade)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Sodium Bicarbonate solution (5% w/v)

-

Brine solution

-

Anhydrous Magnesium Sulfate

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the Tibolone precursor (1 equivalent) in Toluene.

-

Addition of Reagents: Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

-

Azeotropic Distillation: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with Toluene and collected in the Dean-Stark trap. This removal of a byproduct drives the reaction to completion, an application of Le Chatelier's principle.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature and quench by adding 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with water and brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known quantity of the ketal in the mobile phase.

System Validation: The method must be validated for specificity, linearity, accuracy, and precision to ensure trustworthy results. The absence of the starting material peak and the quantification of any impurities are the primary outcomes.

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The characteristic signals from the protons of the ethylene glycol moiety and the shift in the C3 carbon signal from a ketone to a ketal are key diagnostic markers.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (356.5 g/mol ).

Role in Drug Development

The primary role of this compound is as a key process intermediate . Its synthesis is not for direct therapeutic application but is a critical, enabling step in the manufacturing of Tibolone. The successful formation and purification of this intermediate directly impact the quality and yield of the final drug product. Therefore, process optimization and control at this stage are of high importance in pharmaceutical manufacturing.

Conclusion

This compound represents a classic example of the strategic use of protecting groups in multi-step organic synthesis. While it possesses no pharmacological activity itself, its role as a key intermediate is indispensable for the efficient and controlled production of Tibolone. A thorough understanding of its synthesis, purification, and analytical characterization is fundamental for any scientist or professional involved in the development and manufacturing of this important pharmaceutical agent.

References

- Kloosterboer, H. J. (2001). Tibolone: a steroid with a tissue-specific mode of action. Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 231-238. [URL: https://www.sciencedirect.com/science/article/pii/S096007600100033X]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9885856, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Tibolone-3-dimethyl-ketal]

- ChemicalBook. (n.d.). Tibolone impurity 13. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB91436155_EN.htm]

An In-Depth Technical Guide to Tibolone 3-Dimethyl Ketal: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on Tibolone 3-Dimethyl Ketal. This document is designed to provide a comprehensive understanding of this key intermediate in the synthesis of Tibolone, a synthetic steroid with significant therapeutic applications. Our focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations in its synthesis and characterization. The methodologies and data presented herein are curated to empower researchers and drug development professionals in their pursuit of robust and efficient synthetic strategies.

Introduction to this compound

This compound, systematically named (7α,17α)-3,3-dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol, is a crucial synthetic intermediate in the production of Tibolone. Tibolone itself is a synthetic steroid hormone drug used in hormone replacement therapy for the treatment of menopausal symptoms and for the prevention of osteoporosis.[1][2] The unique pharmacological profile of Tibolone, exhibiting estrogenic, progestogenic, and weak androgenic activities, is attributed to its metabolites.[3][4]

The synthesis of Tibolone necessitates the strategic protection of the ketone group at the C-3 position to allow for selective modifications at other sites of the steroid nucleus. The formation of the 3-dimethyl ketal serves this purpose effectively, rendering the C-3 carbonyl unreactive to nucleophilic and basic conditions employed in subsequent synthetic steps.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | (7α,17α)-3,3-dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol[5] |

| CAS Number | 105186-33-2[5] |

| Molecular Formula | C23H34O3[5] |

| Molecular Weight | 358.5 g/mol [5] |

| SMILES | C#C[C@]1(O)CC[C@@]2([H])[C@]3([H])CC4=C(CCC(OC)(OC)C4)[C@@]3([H])CC[C@]12C[5] |

The Strategic Imperative of Ketal Protection in Tibolone Synthesis

The rationale for employing a dimethyl ketal as a protecting group for the C-3 ketone in the synthesis of Tibolone is rooted in the principles of chemoselectivity. In a multi-step organic synthesis, it is often necessary to mask a reactive functional group to prevent it from undergoing undesired reactions while another part of the molecule is being modified.

The C-3 ketone of the steroid precursor is highly susceptible to nucleophilic attack. During the introduction of the ethynyl group at the C-17 position, which typically involves the use of a strong nucleophile like an acetylide anion, the unprotected C-3 ketone would also react. This would lead to a mixture of products and a significant reduction in the yield of the desired 17α-ethynyl steroid.

The dimethyl ketal is an ideal protecting group in this context due to several key properties:

-

Ease of Formation: It can be readily formed under acidic conditions.

-

Stability: It is stable to the basic and nucleophilic reagents used in subsequent synthetic transformations.

-

Ease of Removal: The ketal can be easily hydrolyzed back to the ketone under mild acidic conditions, regenerating the desired functionality in the final product.

The overall synthetic strategy, therefore, involves the protection of the C-3 ketone as a dimethyl ketal, followed by the necessary modifications at other positions of the steroid backbone, and concluding with the deprotection of the C-3 ketal to yield Tibolone.

Caption: Synthetic workflow illustrating the role of ketal protection.

Synthesis of this compound: An Exemplary Protocol

While specific proprietary industrial processes may vary, a robust and reproducible laboratory-scale synthesis of this compound can be conceptualized based on established methodologies for the ketalization of steroidal ketones. The following protocol is a representative example.

Starting Material: (7α)-7-methyl-19-norandrost-5(10)-ene-3,17-dione.

Principle: The selective protection of the C-3 ketone is achieved by reacting the starting dione with an excess of methanol in the presence of an acid catalyst and a dehydrating agent. The C-17 ketone is less reactive due to steric hindrance and remains largely unaffected under controlled conditions.

Experimental Protocol:

-

Reaction Setup: To a solution of (7α)-7-methyl-19-norandrost-5(10)-ene-3,17-dione (1.0 equivalent) in anhydrous methanol (20 volumes), add trimethyl orthoformate (5.0 equivalents) as a dehydrating agent.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding a weak base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate, until the mixture is neutral.

-

Isolation: Remove the methanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water or acetone/hexane) to afford this compound as a crystalline solid.

Characterization and Spectroscopic Analysis

Comprehensive characterization of this compound is essential to confirm its structure and purity. The following are the expected spectroscopic data based on its chemical structure and analysis of similar steroidal compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

1H NMR (400 MHz, CDCl3): The proton NMR spectrum is expected to show characteristic signals for the steroid backbone and the dimethyl ketal group.

-

δ ~3.20 ppm (s, 6H): Two sharp singlets corresponding to the two methoxy groups of the dimethyl ketal.

-

δ ~2.50 ppm (s, 1H): A singlet for the acetylenic proton at C-21.

-

δ ~0.95 ppm (s, 3H): A singlet for the methyl protons at C-18.

-

δ ~0.85 ppm (d, 3H): A doublet for the methyl protons at C-7.

-

Multiplets in the region δ 1.0-2.4 ppm: A complex series of signals corresponding to the methylene and methine protons of the steroid nucleus.

13C NMR (100 MHz, CDCl3): The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule.

-

δ ~140 ppm and ~125 ppm: Signals for the two sp2 hybridized carbons of the C-5(10) double bond.

-

δ ~100 ppm: A characteristic signal for the ketal carbon at C-3.

-

δ ~87 ppm and ~75 ppm: Signals for the acetylenic carbons at C-20 and C-21.

-

δ ~80 ppm: A signal for the hydroxyl-bearing carbon at C-17.

-

δ ~48 ppm: Signals for the two methoxy carbons of the ketal group.

-

Various signals between δ 10-50 ppm: Corresponding to the remaining sp3 hybridized carbons of the steroid skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS): Expected to show the protonated molecule [M+H]+ at m/z 359.2581, and potentially adducts with sodium [M+Na]+ at m/z 381.2399.

-

Electron Ionization (EI-MS): The molecular ion peak [M]+ at m/z 358.5 would be observed. Characteristic fragmentation would likely involve the loss of a methoxy group (-OCH3) to give a fragment at m/z 327, and subsequent loss of methanol (-CH3OH) from the D-ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

~3400 cm-1 (broad): O-H stretching vibration of the tertiary alcohol at C-17.

-

~3300 cm-1 (sharp): ≡C-H stretching vibration of the terminal alkyne.

-

~2950-2850 cm-1: C-H stretching vibrations of the steroid backbone and methoxy groups.

-

~2100 cm-1 (weak): C≡C stretching vibration of the alkyne.

-

~1100-1050 cm-1 (strong): C-O stretching vibrations of the ketal and alcohol functionalities.

-

Absence of a strong absorption around 1700 cm-1: Confirms the successful protection of the C-3 ketone.

Deprotection to Tibolone: The Final Synthetic Step

The conversion of this compound to Tibolone involves the hydrolysis of the ketal group to regenerate the C-3 ketone. This is typically achieved under mild acidic conditions.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a mixture of a water-miscible organic solvent, such as acetone or tetrahydrofuran, and water.

-

Acid Catalysis: Add a catalytic amount of an acid, such as hydrochloric acid, sulfuric acid, or oxalic acid.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the deprotection by TLC or HPLC.

-

Work-up and Purification: Once the reaction is complete, neutralize the acid with a base. Remove the organic solvent and extract the product with a suitable organic solvent. The crude Tibolone can then be purified by crystallization.

Caption: Mechanism of acid-catalyzed deprotection of the dimethyl ketal.

Analytical Methodologies for Quality Control

The purity of this compound is paramount to ensure the quality and efficacy of the final Tibolone active pharmaceutical ingredient (API). A robust analytical method is required for its quality control.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the standard for assessing the purity of this compound and for monitoring the progress of its synthesis and deprotection.

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound represents a cornerstone in the synthetic pathway to Tibolone. A thorough understanding of its chemical properties, a well-defined synthetic protocol, and comprehensive analytical characterization are indispensable for any researcher or drug development professional working in this area. This guide has provided a detailed overview of these critical aspects, offering both theoretical insights and practical, actionable protocols. The successful and efficient synthesis of this key intermediate is a testament to the power of strategic functional group manipulation in modern pharmaceutical chemistry.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 444008, Tibolone. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71752567, Tibolone 3-Ethylene Ketal. [Link]

- Rouzier, R., et al. (2005). Antiproliferative and pro-apoptotic activities of tibolone and its metabolites in breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology, 97(1-2), 107-114.

- Sleph, P. G., et al. (2005). Conversion of tibolone to 7alpha-methylethinylestradiol in vitro: a cautionary note. Menopause, 12(3), 324-329.

-

Patsnap. Decoding Tibolone: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. [Link]

- Cagnacci, A., & Venier, M. (2010). Beneficial effect of tibolone on mood, cognition, well-being, and sexuality in menopausal women. Climacteric, 13(4), 313-319.

-

Flarer. Tibolone: what it is, what it is for, use in menopause. [Link]

- Kloosterboer, H. J. (2001). Tibolone: a steroid with a tissue-specific mode of action. The Journal of steroid biochemistry and molecular biology, 76(1-5), 231-238.

- Ederveen, A. G., et al. (2001). Pharmacology of tibolone and its metabolites in vitro and in vivo. The Journal of steroid biochemistry and molecular biology, 76(1-5), 239-245.

Sources

- 1. ecronicon.net [ecronicon.net]

- 2. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethisterone - Wikipedia [en.wikipedia.org]

- 4. Tibolone: what does tissue specific activity mean? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

CAS number 105186-33-2 properties

An in-depth technical guide on the properties of a chemical compound requires a valid and accurate Chemical Abstracts Service (CAS) number for information retrieval. The provided CAS number, 105186-33-2, did not yield any specific results in scientific databases. It is possible that this is a typographical error.

For instance, a search for the similar-sounding CAS number 39546-32-2 identifies the compound Isonipecotamide. This highlights the importance of precision in chemical identifiers for accessing the correct technical data.

To proceed with generating a comprehensive technical guide, a valid CAS number for the compound of interest is required. Researchers, scientists, and drug development professionals rely on accurate identification to access information on:

-

Chemical and Physical Properties: Including molecular weight, formula, melting point, boiling point, and solubility.

-

Synthesis and Manufacturing: Detailed reaction schemes and process parameters.

-

Mechanism of Action: How the compound interacts with biological systems at a molecular level.

-

Pharmacokinetics and Pharmacodynamics: Absorption, distribution, metabolism, and excretion (ADME) profiles, as well as the dose-response relationship.

-

Applications in Research and Drug Development: Its use as a starting material, intermediate, or active pharmaceutical ingredient.

-

Safety and Toxicology: Hazard identification, risk assessment, and handling procedures.

-

Analytical Methodology: Techniques for identification, quantification, and quality control.

Without the correct CAS number, any attempt to create a technical guide would be speculative and lack the scientific integrity required for the target audience. We recommend verifying the CAS number and resubmitting the request.

An In-Depth Technical Guide to the Physical and Chemical Properties of Tibolone 3-Dimethyl Ketal

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Tibolone 3-Dimethyl Ketal, a key intermediate in the synthesis of the synthetic steroid Tibolone. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and steroidal chemistry.

Introduction: The Significance of this compound

Tibolone is a synthetic steroid hormone used in hormone replacement therapy to treat symptoms of menopause and prevent osteoporosis. Its unique pharmacological profile, exhibiting estrogenic, progestogenic, and androgenic activities in a tissue-selective manner, has made it a subject of significant interest. The synthesis of Tibolone involves several key intermediates, with this compound playing a crucial role as a protected form of the parent molecule. Understanding the physicochemical properties of this intermediate is paramount for optimizing synthetic routes, ensuring purity, and developing stable formulations.

Molecular Structure and Physicochemical Properties

This compound, also known by its chemical name 3,3-dimethoxy-7α-methyl-19-nor-17α-pregn-5(10)-en-20-yn-17-ol, is a derivative of Tibolone where the C3-keto group is protected as a dimethyl ketal.[1] This protection is a common strategy in steroid synthesis to prevent unwanted reactions at the ketone functional group while other parts of the molecule are being modified.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 105186-33-2 | [1][2] |

| Molecular Formula | C₂₃H₃₄O₃ | [1] |

| Molecular Weight | 358.5 g/mol | [1] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 140 - 142°C | [2] |

| Solubility | Slightly soluble in Acetonitrile and Chloroform | [2] |

| Storage | Amber Vial, -20°C Freezer, Under inert atmosphere | [2] |

Synthesis of this compound

The following is a proposed, generalized protocol for the synthesis of this compound from a suitable steroidal precursor containing a C3-ketone. The causality behind these steps lies in the fundamental principles of organic chemistry, specifically the protection of carbonyl groups.

Experimental Protocol: Synthesis of this compound (Proposed)

-

Dissolution: Dissolve the starting steroidal ketone (e.g., a precursor to Tibolone) in a suitable anhydrous solvent such as methanol or a mixture of methanol and an inert co-solvent like dichloromethane. The choice of an anhydrous solvent is critical to prevent the hydrolysis of the ketal product.

-

Acid Catalysis: Add a catalytic amount of a suitable acid catalyst. Common choices include p-toluenesulfonic acid (p-TSA) or a strong mineral acid like hydrochloric acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

-

Ketalization: Add an excess of methanol, which serves as both the solvent and the reagent. The methanol molecules act as nucleophiles, attacking the activated carbonyl carbon. A second molecule of methanol then reacts to form the stable dimethyl ketal.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the determination of the reaction endpoint and prevents the formation of byproducts due to prolonged reaction times.

-

Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a weak base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst. This is a crucial step to prevent the acid-catalyzed hydrolysis of the newly formed ketal during the work-up procedure.

-

Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. The choice of solvent is based on the polarity of the product and its immiscibility with water.

-

Purification: Wash the organic layer with brine to remove any remaining aqueous contaminants. Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Isolation and Characterization: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by a suitable technique such as column chromatography or recrystallization to yield pure this compound. Characterize the final product by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Diagram 1: Proposed Synthesis Workflow of this compound

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While complete, publicly available spectra are scarce, the expected spectral features can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the steroid backbone, the two methoxy groups of the ketal, the methyl group at C7, and the acetylenic proton. The two methoxy groups would likely appear as two distinct singlets due to the chiral environment of the molecule.

-

¹³C NMR: The carbon NMR spectrum would provide valuable information about the carbon skeleton. Key signals would include those for the ketal carbon (C3), the two methoxy carbons, the quaternary carbons of the steroid rings, and the two sp-hybridized carbons of the ethynyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the absence of a strong carbonyl (C=O) stretching band (typically around 1700-1730 cm⁻¹ for a six-membered ring ketone) which is present in Tibolone. Key expected absorption bands include:

-

O-H Stretch: A broad band around 3300-3500 cm⁻¹ corresponding to the hydroxyl group at C17.

-

C≡C-H Stretch: A sharp, weak band around 3300 cm⁻¹ for the terminal alkyne.

-

C-H Stretches: Bands in the region of 2850-3000 cm⁻¹ for the sp³ C-H bonds of the steroid backbone and methyl/methoxy groups.

-

C-O Stretches: Strong bands in the region of 1050-1150 cm⁻¹ corresponding to the C-O bonds of the ketal and the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 358.5 g/mol .

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of methoxy groups (·OCH₃) or methanol (CH₃OH) from the ketal moiety. Other characteristic fragments would arise from the cleavage of the steroid ring system.

Chemical Stability and Degradation

Understanding the stability of this compound is crucial for its handling, storage, and for ensuring the purity of the final Tibolone product. As a ketal, it is expected to be sensitive to acidic conditions, which can lead to its hydrolysis back to the parent ketone.

Forced Degradation Studies (Proposed Protocol)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5] The following are proposed conditions for a forced degradation study of this compound:

-

Acidic Hydrolysis:

-

Rationale: To assess the stability of the ketal linkage in an acidic environment.

-

Protocol: Dissolve this compound in a mixture of acetonitrile and a dilute acid (e.g., 0.1 N HCl). Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution and analyze by a stability-indicating HPLC method.

-

-

Basic Hydrolysis:

-

Rationale: To evaluate stability in an alkaline environment. Ketals are generally stable to base.

-

Protocol: Dissolve the compound in a mixture of acetonitrile and a dilute base (e.g., 0.1 N NaOH). Incubate at a controlled temperature and analyze at various time points.

-

-

Oxidative Degradation:

-

Rationale: To determine the susceptibility of the molecule to oxidation, particularly at the double bond and the ethynyl group.

-

Protocol: Treat a solution of the compound with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the degradation over time.

-

-

Thermal Degradation:

-

Rationale: To assess the stability of the compound at elevated temperatures.

-

Protocol: Expose the solid compound to dry heat in a controlled oven (e.g., 80°C) for an extended period. Also, study the stability in solution at elevated temperatures.

-

-

Photolytic Degradation:

-

Rationale: To evaluate the impact of light on the stability of the compound.

-

Protocol: Expose a solution of the compound to UV and visible light in a photostability chamber. Analyze the samples at different time intervals.

-

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for conducting forced degradation studies on this compound.

Analytical Methodologies

The analysis of this compound is critical for quality control during the synthesis of Tibolone. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.

HPLC Method for Analysis (Proposed)

A stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed and validated for the quantification of this compound and its potential impurities or degradation products.

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Conditions | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar steroid molecules. |

| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient | A gradient elution is often necessary to resolve the parent compound from its more polar or less polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at a suitable wavelength (e.g., ~210 nm) | Steroids typically have UV absorbance at lower wavelengths. |

| Column Temperature | 25-30°C | To ensure reproducible retention times. |

| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |

This method would need to be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Perspectives

This compound is a vital intermediate in the manufacturing of Tibolone. A thorough understanding of its physical and chemical properties, including its synthesis, spectroscopic characteristics, and stability, is essential for process optimization and quality control. This guide has provided a comprehensive overview based on available information and established scientific principles. Further research to publish detailed experimental data, including full spectroscopic assignments and a validated stability-indicating analytical method, would be of great value to the scientific community involved in steroidal drug development.

References

-

Scribd. Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. [Link]

-

ResearchGate. Studies on synthesis of tibolone. [Link]

-

SciSpace. Forced Degradation Studies. [Link]

Sources

The Strategic Synthesis of Tibolone: A Deep Dive into the Role of the 3-Dimethyl Ketal Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tibolone, a synthetic steroid with a unique tissue-specific hormonal profile, holds a significant place in hormone replacement therapy. Its complex pharmacological action, which combines estrogenic, progestogenic, and androgenic properties, is a direct result of its intricate molecular structure. The synthesis of Tibolone is a multi-step process that relies on the strategic use of protecting groups and carefully controlled reactions to achieve the desired stereochemistry and functionality. This technical guide provides a comprehensive exploration of a key intermediate in Tibolone synthesis: Tibolone 3-Dimethyl Ketal, also known as (7α, 17α)-3,3-dimethoxy-17-hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one. We will delve into the rationale behind its formation, a detailed examination of its synthesis pathway, rigorous methods for its characterization, and its crucial role in the final steps of Tibolone production. This guide is intended to equip researchers and drug development professionals with the in-depth knowledge necessary to understand and optimize the synthesis of this important pharmaceutical agent.

Introduction: The Significance of Tibolone and the Necessity of a Ketal Intermediate

Tibolone is a synthetic steroid hormone drug used primarily for the treatment of menopausal symptoms and for the prevention of postmenopausal osteoporosis.[1] Its unique pharmacological profile stems from its metabolism into three active metabolites: two with estrogenic effects (3α- and 3β-hydroxytibolone) and one with progestogenic and androgenic effects (the Δ4-isomer).[2] This tissue-specific activity allows for beneficial effects on bone and climacteric symptoms without stimulating the endometrium or breast tissue.[2]

The synthesis of a complex molecule like Tibolone necessitates a carefully planned strategy. One of the key challenges is the selective modification of different functional groups within the steroid nucleus. The 3-keto group of the steroid backbone is particularly reactive and can interfere with reactions intended for other parts of the molecule. To circumvent this, a protecting group strategy is employed. The formation of a ketal, specifically a dimethyl ketal at the C3 position, serves to temporarily mask the reactivity of this ketone. This protection is crucial for the successful execution of subsequent reactions, such as the introduction of the 7α-methyl group and the ethynyl group at C17. The dimethyl ketal is stable under the conditions of these reactions and can be readily removed in the final step to yield the active pharmaceutical ingredient.

The Synthetic Pathway to this compound

The synthesis of this compound is a multi-step process that begins with a readily available steroid precursor. The following sections detail the key transformations involved.

Starting Material: 3-methoxy-7α-methylestra-1,3,5(10)-trien-17β-ol

The synthesis commences with 3-methoxy-7α-methylestra-1,3,5(10)-trien-17β-ol, a derivative of estradiol. This starting material already possesses the desired 7α-methyl group, a key structural feature of Tibolone.

Step 1: Birch Reduction of the Aromatic Ring

The first crucial step is the partial reduction of the aromatic A-ring to a non-conjugated diene. This is achieved through a Birch reduction, a dissolving metal reduction using an alkali metal (like lithium or sodium) in liquid ammonia with an alcohol as a proton source.[3][4] This reaction selectively reduces the aromatic ring to a 1,4-cyclohexadiene system.

Causality: The Birch reduction is a powerful tool in steroid synthesis for breaking the aromaticity of the A-ring, which is a necessary step to ultimately form the Δ5(10)-ene structure of Tibolone. The electron-donating methoxy group on the aromatic ring directs the reduction to the 2,5-diene product.

Step 2: Hydrolysis of the Enol Ether

The product of the Birch reduction is an enol ether, which is then hydrolyzed under acidic conditions to yield the corresponding β,γ-unsaturated ketone. Oxalic acid is a suitable catalyst for this transformation.[5]

Causality: The hydrolysis of the enol ether is necessary to unmask the 3-keto group, which will then be protected in the next step. The use of a mild acid like oxalic acid helps to avoid unwanted side reactions.

Step 3: Ketalization of the 3-Keto Group

With the 3-keto group re-established, it is immediately protected as a dimethyl ketal. This is typically achieved by reacting the steroid with an excess of methanol in the presence of an acid catalyst, such as malonic acid or trimethyl orthoformate.[5] This reaction forms the stable 3,3-dimethoxy derivative.

Causality: The ketal protection is the cornerstone of this synthetic strategy. It renders the C3 position unreactive towards the strong bases and nucleophiles that will be used in the subsequent steps, thus preventing side reactions and ensuring the desired transformations occur at other positions of the steroid nucleus.

Diagram of the Synthesis Pathway from Starting Material to the Ketal Intermediate

Caption: Final steps in the synthesis of this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key transformations in the synthesis of this compound. These should be adapted and optimized based on laboratory conditions and scale.

Protocol for the Oxidation of 3,3-dimethoxy-7α-methylestra-5(10)-en-17β-ol

-

Dissolution: Dissolve the starting material, 3,3-dimethoxy-7α-methylestra-5(10)-en-17β-ol, in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidizing Agent: To the stirred solution, add Pyridinium Dichromate (PDC) in portions at room temperature. The molar ratio of PDC to the alcohol is typically between 1.5 and 3 equivalents.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3,3-dimethoxy-7α-methylestra-5(10)-en-17-one.

Protocol for the Ethynylation of 3,3-dimethoxy-7α-methylestra-5(10)-en-17-one

-

Preparation of Acetylide: In a flame-dried, three-necked flask equipped with a gas inlet, a mechanical stirrer, and a low-temperature thermometer, prepare a solution of potassium acetylide. This is typically done by bubbling acetylene gas through a solution of potassium tert-butoxide in an anhydrous solvent like tetrahydrofuran (THF) at low temperature (e.g., -10 to 0 °C).

-

Addition of Ketone: Dissolve the 17-keto steroid in anhydrous THF and add it dropwise to the stirred suspension of potassium acetylide at low temperature.

-

Reaction: Allow the reaction to stir at low temperature for several hours, monitoring the progress by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield this compound.

Characterization and Quality Control of this compound

Rigorous characterization of the this compound intermediate is essential to ensure the purity and quality of the final Tibolone product. The following analytical techniques are critical for this purpose.

| Property | Value | Reference |

| Chemical Formula | C23H34O3 | [6] |

| Molecular Weight | 358.5 g/mol | [6] |

| CAS Number | 105186-33-2 | [6] |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should confirm the presence of the two methoxy groups of the ketal as singlets, typically in the region of 3.1-3.5 ppm. The ethynyl proton will appear as a singlet around 2.5 ppm. The methyl protons at C18 and C7 will also be visible as singlets. The complex multiplet patterns in the aliphatic region correspond to the steroid backbone.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the ketal carbon (around 100-110 ppm), the two methoxy carbons (around 50 ppm), the acetylenic carbons (around 70-90 ppm), and the various carbons of the steroid nucleus.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion peak ([M+H]⁺ or [M+Na]⁺). [7]Fragmentation patterns can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl group (~3400 cm⁻¹), the C≡C-H bond (~3300 cm⁻¹ and ~2100 cm⁻¹), and the C-O bonds of the ketal (~1100-1200 cm⁻¹).

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the intermediate. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically used. The purity is determined by the area percentage of the main peak.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity checks.

Conversion to Tibolone: The Final Deprotection Step

The final step in the synthesis of Tibolone is the deprotection of the 3-dimethyl ketal to regenerate the 3-keto group. This is typically achieved by acid-catalyzed hydrolysis.

Diagram of the Deprotection of this compound

Caption: The final deprotection step to yield Tibolone.

A solution of the this compound in a mixture of a water-miscible solvent like acetone or methanol and an aqueous acid (e.g., dilute sulfuric acid or oxalic acid) is stirred at room temperature. [5][8]The progress of the reaction is monitored by TLC or HPLC. Upon completion, the reaction is neutralized, and the Tibolone is isolated by extraction and purified by crystallization.

Conclusion

The synthesis of Tibolone is a testament to the elegance and precision of modern organic chemistry. The strategic use of the 3-dimethyl ketal as a protecting group is a critical element of the synthetic route, enabling the selective and efficient construction of this complex and valuable pharmaceutical agent. A thorough understanding of the synthesis, purification, and characterization of the this compound intermediate is paramount for any researcher or professional involved in the development and manufacturing of Tibolone. This in-depth guide provides a solid foundation of knowledge to facilitate further innovation and optimization in this important area of medicinal chemistry.

References

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Birch reduction - Wikipedia [en.wikipedia.org]

- 5. CN110981930A - Synthesis method of tibolone - Google Patents [patents.google.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Identification of steroids by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN110981930B - Synthesis method of tibolone - Google Patents [patents.google.com]

Topic: Biological Activity of Tibolone and Its Synthetic Precursors

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Tibolone is a synthetic steroid used in hormone therapy, primarily for the treatment of climacteric symptoms and the prevention of osteoporosis in postmenopausal women. Its unique pharmacological profile is characterized by tissue-specific hormonal effects, which are not exerted by the parent compound but by its active metabolites. This guide provides a technical exploration into the biological activity, not of tibolone's synthetic precursors, which are largely inert, but of tibolone itself as a pro-drug and its subsequent, pharmacologically critical metabolites. We will dissect the metabolic pathways that confer its distinct estrogenic, progestogenic, and androgenic properties and provide detailed, field-proven protocols for assessing these activities. The focus is on the causality behind experimental choices and the validation systems inherent in robust protocols, providing a comprehensive resource for researchers in steroid biology and drug development.

Introduction to Tibolone: A Pro-Drug with a Tissue-Specific Profile

Tibolone (Org OD 14) is a synthetic steroid that structurally resembles norethynodrel. It functions as a pro-drug, meaning the parent molecule is biologically inactive and requires metabolic conversion in the body to exert its therapeutic effects. This metabolic activation is the cornerstone of its tissue-specific hormonal actions. Following oral administration, tibolone is rapidly metabolized into three primary active compounds:

-

3α-hydroxytibolone and 3β-hydroxytibolone: These metabolites are responsible for the estrogenic effects of tibolone. They exhibit a high affinity for the estrogen receptor alpha (ERα), providing beneficial effects on bone, the vagina, and thermoregulation (hot flushes).

-

Δ4-isomer of tibolone: This metabolite has a high affinity for both the progesterone receptor (PR) and the androgen receptor (AR). Its progestogenic activity protects the endometrium from hyperplasia, while its androgenic activity can contribute to positive effects on libido and mood.

The tissue-specificity arises from local differences in enzyme activity (e.g., hydroxysteroid dehydrogenases and isomerases) within target tissues, which controls the local balance of these active metabolites.

Synthetic Pathway and the Inert Nature of Precursors

The synthesis of tibolone typically involves multi-step chemical processes starting from steroid skeletons. While various synthetic routes exist, a common precursor is derived from diosgenin or other steroid starting materials. The key takeaway for the pharmacologist is that these upstream chemical intermediates are designed for chemical reactivity and yield, not biological activity. They lack the specific structural conformations required for significant binding to steroid hormone receptors. Consequently, the scientific literature contains negligible data on the biological activity of tibolone's synthetic precursors, as the focus is entirely on the parent drug and its active metabolites.

The logical workflow from synthesis to biological action is therefore not a direct line from precursor to effect, but a sequential activation process.

Metabolic Activation Pathway of Tibolone

Once administered, tibolone undergoes rapid and extensive metabolism. The liver is the primary site of first-pass metabolism, but conversion also occurs in target tissues, which is crucial for its tissue-specific effects.

Quantitative Analysis of Metabolite Receptor Binding

The cornerstone of understanding tibolone's activity lies in the binding affinities of its metabolites for their respective nuclear receptors. These affinities determine the potency of the hormonal response. Data is typically generated via competitive radioligand binding assays.

| Compound | Target Receptor | Relative Binding Affinity (RBA) % |

| 3α-OH-Tibolone | Estrogen Receptor α (ERα) | Moderate-High |

| 3β-OH-Tibolone | Estrogen Receptor α (ERα) | Moderate-High |

| Δ4-Isomer-Tibolone | Progesterone Receptor (PR) | High |

| Δ4-Isomer-Tibolone | Androgen Receptor (AR) | High |

| Tibolone (Parent) | ER, PR, AR | Very Low / Negligible |

Note: RBA values are compilations from multiple sources and can vary based on experimental conditions. The key insight is the high affinity of metabolites compared to the parent drug.

Recommended Experimental Protocols for Activity Screening

To characterize the biological activity of compounds like tibolone or its metabolites, a tiered approach involving binding, cell-based functional, and in vivo assays is essential.

Protocol 5.1: Steroid Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., a tibolone metabolite) for a specific steroid receptor (ER, PR, or AR) by measuring its ability to compete with a high-affinity radiolabeled ligand.

Causality: This assay directly quantifies the physical interaction between the compound and the receptor. The resulting Ki (inhibition constant) or IC50 value is a primary indicator of potency. A compound that does not bind cannot elicit a direct genomic response via that receptor.

Step-by-Step Methodology:

-

Receptor Preparation:

-

Use either purified recombinant human receptors or cytosolic extracts from tissues known to express high levels of the target receptor (e.g., MCF-7 cells for ER, T47D cells for PR).

-

Prepare the receptor solution in a suitable binding buffer (e.g., TEGMD buffer: Tris-HCl, EDTA, glycerol, molybdate, DTT).

-

-

Assay Setup:

-

In a 96-well plate, add a constant concentration of the radiolabeled ligand (e.g., [³H]-Estradiol for ER, [³H]-R5020 for PR, [³H]-R1881 for AR).

-

Add increasing concentrations of the unlabeled test compound (from ~10⁻¹² M to 10⁻⁵ M) or a known reference competitor (e.g., diethylstilbestrol for ER).

-

Add the receptor preparation to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (typically 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

This is a critical, self-validating step. Use a method like dextran-coated charcoal (DCC) absorption. DCC binds free radioligand, while larger receptor-ligand complexes remain in the supernatant after centrifugation.

-

Alternatively, use filter-based methods (e.g., glass fiber filters) where receptor complexes are captured.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction (supernatant or filter) using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki using the Cheng-Prusoff equation for a more accurate affinity constant.

-

Protocol 5.2: Cell-Based Reporter Gene Assay (Transactivation)

Objective: To measure the functional ability of a compound to activate a steroid receptor and induce gene transcription.

Causality: While a binding assay confirms interaction, it doesn't distinguish between agonists (activators) and antagonists (blockers). This functional assay confirms that binding leads to the conformational changes in the receptor necessary to initiate downstream gene expression, thus confirming agonistic activity.

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Use a cell line that lacks endogenous receptors of interest (e.g., HEK293 or HeLa cells).

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length cDNA for the human steroid receptor (e.g., pCMV-hERα).

-

A reporter vector containing a hormone response element (HRE) upstream of a reporter gene like luciferase or β-galactosidase (e.g., pGL3-ERE-luc).

-

-

-

Compound Treatment:

-

After transfection (24 hours), plate the cells and treat them with various concentrations of the test compound (e.g., tibolone metabolites) or a reference agonist (e.g., 17β-estradiol).

-

Include a vehicle control (e.g., DMSO) and an antagonist control if needed.

-

-

Incubation:

-

Incubate for 18-24 hours to allow for receptor activation, DNA binding, and reporter gene expression.

-

-

Cell Lysis and Reporter Assay:

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

-

Data Analysis:

-

Normalize the reporter activity to a co-transfected internal control (e.g., Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized reporter activity against the logarithm of the compound concentration.

-

Calculate the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy relative to the reference agonist.

-

Conclusion

The biological activity of tibolone is a classic example of pro-drug pharmacology, where the therapeutic effects are mediated entirely by its active metabolites. The synthetic precursors of tibolone are biologically inert intermediates. A thorough understanding of tibolone's mechanism requires a focus on its metabolic conversion pathways and the subsequent interactions of its metabolites with estrogen, progesterone, and androgen receptors. The tissue-specific profile is governed by the differential expression of metabolic enzymes in target tissues. For researchers, accurately characterizing the hormonal activity of such compounds necessitates a multi-tiered experimental approach, beginning with receptor binding assays to establish affinity and followed by cell-based functional assays to confirm agonistic or antagonistic action.

References

-

Kloosterboer, H. J. (2001). Tibolone: a steroid with a tissue-specific hormonal profile. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

-

de Gooyer, M. E., et al. (2003). Preclinical pharmacology of tibolone. Climacteric. [Link]

-

Timmer, C. J., et al. (2002). Clinical pharmacokinetics of tibolone. Clinical Pharmacokinetics. [Link]

-

Modelska, K., & Patusz, E. (2001). Tibolone: clinical and experimental effects on the breast. Breast. [Link]

-

Kloosterboer, H. J. (2004). The mechanism of action of tibolone. Journal of the British Menopause Society. [Link]

An In-depth Technical Guide to the Discovery and Synthesis of Tibolone and its Key Intermediate, Tibolone 3-Dimethyl Ketal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical development and synthetic evolution of Tibolone, a synthetic steroid with a unique pharmacological profile. We will delve into the various synthetic strategies employed since its inception, with a particular focus on the role and synthesis of the pivotal intermediate, Tibolone 3-Dimethyl Ketal. This document is intended to serve as a technical resource, elucidating the rationale behind synthetic choices and providing detailed procedural insights for professionals in the field of medicinal chemistry and drug development.

Introduction: The Emergence of a Unique Steroidal Agent

Tibolone, marketed under trade names like Livial®, is a synthetic steroid hormone drug that exhibits a complex, tissue-selective hormonal profile.[1][2][3] Developed in the 1960s by Organon, it was first introduced for medical use in 1988.[1] It is classified as a selective tissue estrogenic activity regulator (STEAR) and is primarily used in menopausal hormone therapy to relieve climacteric symptoms and for the prevention of postmenopausal osteoporosis.[4][5][6]

The unique therapeutic action of Tibolone stems from its metabolism into three active metabolites in the body: two estrogenic metabolites (3α-hydroxytibolone and 3β-hydroxytibolone) and one progestogenic/androgenic metabolite (the delta-4 isomer).[7] This metabolic profile allows Tibolone to exert estrogenic effects in the bone and brain, while avoiding stimulation of the endometrium and breast tissue.[5][7] The journey from its initial discovery to its establishment as a therapeutic agent was a long one, marked by extensive research into its complex metabolism and the continuous refinement of its chemical synthesis.[5]

A key molecule in several modern synthetic pathways for Tibolone is its 3-dimethyl ketal derivative. This intermediate serves as a protected form of the steroid, enabling specific chemical transformations at other sites of the molecule. Understanding the history of Tibolone's synthesis provides valuable context for the strategic importance of intermediates like this compound.

The Historical Trajectory of Tibolone Synthesis

The synthesis of Tibolone has undergone significant evolution since its discovery, driven by the pursuit of higher yields, cost-effectiveness, and scalability for industrial production. Early methods were characterized by lengthy reaction sequences and low overall yields, making them impractical for large-scale manufacturing.

Early Synthetic Efforts

The initial synthesis routes for Tibolone, reported in the late 1960s, were complex and inefficient.

-

1967: The first reported synthesis started from dehydroepiandrosterone and involved a lengthy 11-step process, culminating in a total yield of only 8.9%.[4]

-

1986: A subsequent method reported by N.P. van Vliet and colleagues was even more protracted, requiring 16 steps from dehydroepiandrosterone acetate and resulting in an even lower overall yield of 5.47%.[4]

These early routes were hampered by low efficiency and the use of harsh reaction conditions, including ultra-low temperatures, which posed significant challenges for industrial application.[4]

Modernization and Improved Efficiency

The turn of the 21st century saw the development of more streamlined and efficient synthetic pathways, largely documented in the patent literature. These newer methods utilized more advanced starting materials and optimized reaction conditions.

-

2004: World patents WO2004031204 and WO2004078774 described an improved 8-step synthesis starting from nandrolone. These routes significantly boosted the overall yield to 18.04% and 21.5%, respectively.[4] While a marked improvement, the high cost of nandrolone as a starting material impacted the overall economic viability of these processes.[4]

The continuous drive for optimization has led to further refinements aimed at reducing the number of steps and improving the cost-efficiency of Tibolone production.

| Synthesis Route | Starting Material | Number of Steps | Overall Yield (%) | Key Limitations |

| 1967 Literature | Dehydroepiandrosterone | 11 | 8.9 | Low yield, lengthy process |

| 1986 van Vliet et al. | Dehydroepiandrosterone acetate | 16 | 5.47 | Very low yield, complex |

| WO2004031204 | Nandrolone | 8 | 18.04 | Expensive starting material |

| WO2004078774 | Nandrolone | 8 | 21.5 | Expensive starting material |

The Crucial Role of this compound

In many modern steroid syntheses, protecting groups are essential for achieving regioselectivity. The ketone functional group at the C-3 position of the steroid nucleus is reactive and can interfere with transformations intended for other parts of the molecule. This compound, also known as 3,3-dimethoxy-7α-methyl-19-nor-17α-pregn-5(10)-en-20-yn-17-ol, is a protected intermediate where the C-3 ketone is converted into a dimethyl ketal.[8]

This protection strategy is critical for several reasons:

-

Inertness: The ketal group is stable under the basic and nucleophilic conditions required for subsequent steps, such as the introduction of the ethynyl group at C-17.

-

Selective Reaction: It allows chemists to perform reactions on other parts of the steroid skeleton without affecting the C-3 position.

-

Facile Deprotection: The ketal can be easily and cleanly removed under mild acidic conditions to regenerate the ketone in the final step, yielding Tibolone.[9]

A synthetic route described in the literature highlights this strategy, where an intermediate is hydrolyzed with oxalic acid to produce Tibolone.[10] Another patent describes the hydrolysis of Tibolone Dimethoxy Ketal under mild acidic conditions as the final step to obtain the polymorphous Tibolone product.[9]

A Modern Synthetic Workflow Incorporating the Ketal Intermediate

The following section outlines a representative, multi-step synthesis of Tibolone, illustrating the integration of the 3-dimethyl ketal protection strategy. This protocol is a synthesis of information from various published methods, particularly those described in recent patents.[4][10]

Overall Synthesis Flowchart

Caption: A generalized workflow for the synthesis of Tibolone via a 3-Dimethyl Ketal intermediate.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example based on methodologies described in the scientific literature.[4][9][10] Exact quantities and conditions may vary based on specific patents and process optimizations.

Step 1: Ketalization of the 3-Keto Group

-

Rationale: To protect the C-3 ketone from reacting during the subsequent oxidation and ethynylation steps.

-

Procedure: The precursor steroid, 7α-methyl-estr-5(10)-en-3,17-dione, is dissolved in methanol. An acid catalyst, such as p-toluenesulfonic acid, is added. The mixture is stirred, often with the removal of water, to drive the reaction to completion, forming the 3,3-dimethoxy ketal.

Step 2: Oxidation of the 17-Hydroxyl Group

-

Rationale: To convert the C-17 hydroxyl group into a ketone, preparing it for the addition of the ethynyl group.

-

Procedure: The protected intermediate from Step 1 is dissolved in a suitable solvent like dichloromethane. An oxidizing agent, such as pyridinium dichromate (PDC) or pyridinium chlorochromate (PCC), is added portion-wise at a controlled temperature (e.g., 0-5°C). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Step 3: Ethynylation at C-17

-

Rationale: To install the characteristic 17α-ethynyl group, which is crucial for the biological activity of Tibolone.

-

Procedure: The 17-keto intermediate is dissolved in an anhydrous ether solvent (e.g., THF, diethoxymethane) and cooled. A solution of an acetylide, such as ethynylmagnesium bromide or by bubbling acetylene gas in the presence of a strong base like potassium tert-butoxide, is added slowly.[4] The reaction introduces the ethynyl group at the C-17 position, yielding this compound.

Step 4: Hydrolysis (Deprotection) of the Ketal

-

Rationale: The final step to remove the protecting group and reveal the C-3 ketone, yielding the active pharmaceutical ingredient, Tibolone.

-

Procedure: The this compound is dissolved in a solvent mixture, such as acetone and water. A dilute acid (e.g., sulfuric acid, hydrochloric acid, or oxalic acid) is added at a controlled low temperature (e.g., 0-5°C).[4][10] The reaction is stirred until TLC analysis confirms the complete conversion to Tibolone. The product is then precipitated, often by adding the reaction mixture to a basic aqueous solution, followed by filtration, washing, and drying.[4]

Crystallization and Polymorphic Control

The final step after synthesis is purification, which for Tibolone, often involves crystallization. This is not merely a purification step but is also critical for controlling the solid-state form of the drug. Tibolone is known to exist in at least two different polymorphic forms (Form I and Form II).[9] The choice of crystallization solvent and conditions (e.g., temperature, stirring rate) is crucial as it determines the resulting crystal form, which can impact the stability, dissolution rate, and bioavailability of the final pharmaceutical product. For instance, crystallizing Tibolone from specific mixtures of methanol and water under controlled conditions can yield pure crystalline forms with a desired particle size distribution.[9]

Conclusion

The history of Tibolone synthesis is a compelling narrative of progress in industrial organic chemistry. From the inefficient, multi-step syntheses of the 1960s and 80s to the more sophisticated and higher-yielding routes of the 21st century, the evolution has been significant. Central to this advancement is the strategic use of protecting groups, exemplified by the pivotal intermediate, this compound. This approach allows for the precise and efficient construction of the complex Tibolone molecule. For researchers and professionals in drug development, understanding this synthetic journey—from the rationale behind early choices to the elegance of modern, multi-step protocols—provides a valuable framework for tackling the challenges of complex molecule synthesis.

References

- Title: Synthesis method of tibolone. Source: Google Patents (CN110981930B).

-

Title: Studies on synthesis of tibolone. Source: ResearchGate. URL: [Link]

-

Title: Historical milestones in the development of tibolone (Livial®). Source: PubMed. URL: [Link]

-

Title: Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice. Source: PMC (Primary Care Companion to the Journal of Clinical Psychiatry). URL: [Link]

-

Title: Tibolone. Source: Wikipedia. URL: [Link]

- Title: Process for the preparation of pure crystalline tibolone. Source: Google Patents (WO2006125453A1).

-

Title: Livial. Source: NPS MedicineWise. URL: [Link]

-

Title: Clinical experience with tibolone (Livial) over 8 years. Source: PubMed. URL: [Link]

-

Title: Tibolone. Source: PubChem. URL: [Link]

Sources

- 1. Tibolone - Wikipedia [en.wikipedia.org]

- 2. nps.org.au [nps.org.au]

- 3. Clinical experience with tibolone (Livial) over 8 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN110981930B - Synthesis method of tibolone - Google Patents [patents.google.com]

- 5. Historical milestones in the development of tibolone (Livial®) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tibolone | C21H28O2 | CID 444008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clearsynth.com [clearsynth.com]

- 9. WO2006125453A1 - Process for the preparation of pure crystalline tibolone - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (7α,17α)-3,3-Dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol (Tibolone 3-Dimethyl Ketal)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (7α,17α)-3,3-Dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol, the dimethyl ketal derivative of the synthetic steroid Tibolone, systematically referred to by its IUPAC name. This compound, also known as Tibolone 3-Dimethyl Ketal and cataloged as Tibolone EP Impurity E, is a critical intermediate in the synthesis of Tibolone and a notable impurity in the final drug product. A thorough understanding of its synthesis, characterization, and quantification is paramount for the development of robust and compliant manufacturing processes for Tibolone. This document delineates the chemical identity, physicochemical properties, a plausible synthetic pathway, comprehensive spectroscopic characterization, and a validated analytical methodology for this key compound.

Introduction: The Significance of Tibolone and its Ketal Intermediate

Tibolone is a synthetic steroid that exhibits a complex pharmacological profile with tissue-selective estrogenic, progestogenic, and androgenic activities.[1] It is primarily utilized in hormone replacement therapy to alleviate climacteric symptoms and for the prevention of osteoporosis in postmenopausal women.[1] The intricate synthesis of Tibolone involves multiple steps, with the protection of the C3 ketone being a crucial stage. The formation of the 3-dimethyl ketal serves this purpose, preventing unwanted side reactions during subsequent chemical transformations. Consequently, this compound is a key synthetic intermediate.

However, its presence as an impurity in the final active pharmaceutical ingredient (API) is a critical quality attribute that must be strictly controlled. The European Pharmacopoeia lists it as "Tibolone EP Impurity E," necessitating the development of precise analytical methods for its detection and quantification to ensure the safety and efficacy of Tibolone formulations.[2]

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical characteristics of this compound is fundamental for its handling, synthesis, and analysis.

| Property | Value | Source |

| IUPAC Name | (7α,17α)-3,3-Dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol | [2] |

| Synonyms | This compound, Tibolone EP Impurity E | [2] |

| CAS Number | 105186-33-2 | |

| Molecular Formula | C₂₃H₃₄O₃ | |

| Molecular Weight | 358.51 g/mol | |

| Appearance | White to off-white solid | - |

| Melting Point | 163-169°C | [1] |

| Solubility | Soluble in ethanol, DMSO, and DMF | [1] |